

## Ftivazide: A Technical Guide on the Isonicotinic Acid Hydrazide Derivative

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ftivazide**, a Schiff base derivative of isonicotinic acid hydrazide (isoniazid), is a compound of interest in the field of antimicrobial research, particularly in the context of tuberculosis. This technical guide provides an in-depth overview of **Ftivazide**, focusing on its synthesis, mechanism of action, and preclinical evaluation. The document summarizes available quantitative data on its efficacy, pharmacokinetics, and cytotoxicity in structured tables. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the molecular interactions and experimental designs related to **Ftivazide**.

## Introduction

Isonicotinic acid hydrazide, commonly known as isoniazid, has been a cornerstone of first-line tuberculosis treatment for decades. Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[1] [2] **Ftivazide**, a hydrazone derivative of isoniazid, emerges from the structural modification of the parent drug, a strategy often employed to enhance therapeutic efficacy, overcome resistance, or improve pharmacokinetic properties. This guide delves into the technical details of **Ftivazide**, providing a comprehensive resource for researchers in drug discovery and development.



## Synthesis of Ftivazide

**Ftivazide**, chemically known as N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, is synthesized through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and vanillin (4-hydroxy-3-methoxybenzaldehyde).

## **Synthesis Workflow**



Click to download full resolution via product page

Figure 1: Synthesis Workflow for Ftivazide.

## **Experimental Protocol: Synthesis of Ftivazide**

Materials:

Isonicotinic acid hydrazide (Isoniazid)

## Foundational & Exploratory





- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Absolute Ethanol
- Glacial Acetic Acid
- Round-bottom flask
- · Reflux condenser
- Heating mantle
- Magnetic stirrer
- Büchner funnel and flask
- Filter paper
- · Crystallizing dish

#### Procedure:

- Dissolve equimolar amounts of isonicotinic acid hydrazide and vanillin in absolute ethanol in a round-bottom flask.
- Add a catalytic amount of glacial acetic acid to the mixture.
- Attach a reflux condenser and heat the mixture to reflux with continuous stirring for a specified duration (typically 2-4 hours).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The precipitated solid product (Ftivazide) is collected by vacuum filtration using a Büchner funnel.
- Wash the crude product with cold ethanol to remove unreacted starting materials.



- Purify the crude **Ftivazide** by recrystallization from ethanol.
- · Dry the purified crystals under vacuum.
- Characterize the final product using techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

## **Mechanism of Action**

As a derivative of isoniazid, **Ftivazide** is believed to exert its antitubercular activity through a similar mechanism, acting as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][3]

## **Signaling Pathway of Ftivazide Action**





Click to download full resolution via product page

Figure 2: Proposed Mechanism of Action of Ftivazide.



The activation of the isoniazid derivative by KatG leads to the formation of a reactive species, likely an isonicotinoyl radical. This radical then covalently binds to NAD+, forming an adduct that acts as a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA).[4][5] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. The inhibition of InhA disrupts the synthesis of these essential cell wall components, leading to a loss of cell wall integrity and ultimately, bacterial cell death. [1][3]

## **Preclinical Evaluation: Quantitative Data**

The following tables summarize the available quantitative data for **Ftivazide** and its parent compound, isoniazid, for comparative purposes. Note: Specific quantitative data for **Ftivazide** is limited in publicly available literature; the presented data for **Ftivazide** is based on general findings for isoniazid derivatives and should be experimentally verified.

**Antitubercular Activity** 

| Compound  | Mycobacterium<br>tuberculosis Strain | MIC (μg/mL)        | MIC (μM)           |
|-----------|--------------------------------------|--------------------|--------------------|
| Ftivazide | H37Rv                                | Data not available | Data not available |
| Isoniazid | H37Rv                                | 0.02 - 0.1         | 0.15 - 0.73        |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

## **Pharmacokinetic Parameters (Rodent Model)**



| Compound      | Parameter          | Value              |
|---------------|--------------------|--------------------|
| Ftivazide     | Cmax (μg/mL)       | Data not available |
| t1/2 (hours)  | Data not available |                    |
| AUC (μg·h/mL) | Data not available | _                  |
| Isoniazid     | Cmax (μg/mL)       | -<br>~ 3 - 5       |
| t1/2 (hours)  | ~ 0.5 - 1.5        |                    |
| AUC (μg·h/mL) | ~ 7 - 15           | _                  |

Cmax: Maximum plasma concentration; t1/2: Half-life; AUC: Area under the concentration-time curve. Values for isoniazid can vary depending on the animal model and dosing.

In Vitro Cytotoxicity

| Compound  | Cell Line | IC50 (μM)          |
|-----------|-----------|--------------------|
| Ftivazide | HepG2     | Data not available |
| Isoniazid | HepG2     | > 1000             |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for isoniazid cytotoxicity can vary significantly based on experimental conditions.

# Experimental Protocols Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of **Ftivazide** against Mycobacterium tuberculosis H37Rv.

#### Materials:

Mycobacterium tuberculosis H37Rv culture



- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrosecatalase) and 0.05% Tween 80
- **Ftivazide** stock solution (dissolved in a suitable solvent like DMSO)
- Sterile 96-well microtiter plates
- Spectrophotometer

#### Procedure:

- Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.
- Dilute the bacterial suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
- Prepare serial twofold dilutions of the **Ftivazide** stock solution in Middlebrook 7H9 broth directly in the 96-well plates. The final concentration range should be appropriate to determine the MIC.
- Add the diluted bacterial suspension to each well containing the drug dilutions.
- Include a positive control (bacteria without drug) and a negative control (broth without bacteria) on each plate.
- Seal the plates and incubate at 37°C for 7-14 days.
- After incubation, assess bacterial growth by visual inspection for turbidity or by measuring the optical density at 600 nm using a spectrophotometer.
- The MIC is defined as the lowest concentration of Ftivazide that completely inhibits visible growth of the bacteria.

## Protocol for In Vivo Efficacy in a Mouse Model of Tuberculosis



This protocol outlines a general procedure for evaluating the in vivo efficacy of **Ftivazide** in a mouse model of chronic tuberculosis.

#### Materials:

- Female BALB/c mice (6-8 weeks old)
- Mycobacterium tuberculosis H37Rv
- Aerosol exposure chamber
- Ftivazide formulation for oral gavage
- Positive control drug (e.g., isoniazid)
- Vehicle control
- Middlebrook 7H11 agar plates
- Tissue homogenizer

#### Procedure:

- Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.
- Four to six weeks post-infection, randomize the mice into treatment groups (e.g., vehicle control, isoniazid, and different doses of Ftivazide).
- Administer the treatments daily via oral gavage for a specified duration (e.g., 4 weeks).
- Monitor the body weight and clinical signs of the mice throughout the treatment period.
- At the end of the treatment, euthanize the mice and aseptically remove the lungs and spleens.
- Homogenize the organs in sterile saline.



- Prepare serial dilutions of the organ homogenates and plate them on Middlebrook 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs and spleens.
- Compare the CFU counts between the treatment groups to evaluate the efficacy of Ftivazide.

## Protocol for In Vitro Cytotoxicity Assay (HepG2 Cells)

This protocol describes the MTT assay to assess the cytotoxicity of **Ftivazide** on the human liver cancer cell line HepG2.

#### Materials:

- HepG2 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Ftivazide stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (cell culture grade)
- Sterile 96-well cell culture plates
- Microplate reader

#### Procedure:

- Seed HepG2 cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of Ftivazide in DMEM.



- Remove the old medium from the wells and add 100  $\mu$ L of the different concentrations of **Ftivazide** to the respective wells.
- Include a vehicle control (DMEM with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
- Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
- After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Determine the IC50 value, the concentration of Ftivazide that causes 50% inhibition of cell viability.

## Conclusion

**Ftivazide**, as a derivative of the pivotal anti-tuberculosis drug isoniazid, holds potential for further investigation. Its mechanism of action, presumed to be analogous to isoniazid, targets the essential mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. While this guide provides a foundational understanding of its synthesis and mode of action, the lack of extensive, publicly available quantitative data on its efficacy, pharmacokinetics, and cytotoxicity underscores the need for further experimental evaluation. The detailed protocols provided herein offer a starting point for researchers to generate these critical datasets, which are essential for a comprehensive assessment of **Ftivazide**'s therapeutic potential. Future studies should focus on determining the specific MIC values against various strains of M. tuberculosis, elucidating its pharmacokinetic profile in animal models, and establishing a clear in vitro toxicity profile. Such data will be invaluable in guiding the future development and potential clinical application of **Ftivazide** and other isoniazid derivatives in the ongoing fight against tuberculosis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Synthesis, Cytotoxic, and Apoptotic Activity of New N-(Arylglycyl)succinohydrazide and their Sugar Hydrazone Derivatives [ejchem.journals.ekb.eg]
- 2. tandfonline.com [tandfonline.com]
- 3. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ftivazide: A Technical Guide on the Isonicotinic Acid Hydrazide Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12484818#ftivazide-as-a-derivative-of-isonicotinic-acid-hydrazide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com